8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a derivative of methacrylic acid, specifically 2-(dimethylamino)ethyl methacrylate . This is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications . The most common use of this compound is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a purine ring system, given the presence of “imidazo[2,1-f]purine” in the name. The “8-(2-(dimethylamino)ethyl)-1,7-dimethyl” part of the name suggests that there are dimethylaminoethyl and methyl groups attached to the purine ring .Physical and Chemical Properties Analysis
2-(Dimethylamino)ethyl methacrylate, a related compound, is a liquid at room temperature with a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C . It has a refractive index of 1.439 .Scientific Research Applications
Neuroprotection in Parkinson's Disease : A study explored the effects of caffeine and its interaction with adenosine receptor subtypes, highlighting the potential for certain compounds to offer neuroprotective benefits in models of Parkinson's disease. This research underscores the interest in compounds that can modulate adenosine receptors, possibly relevant to understanding the broader implications of purine derivatives in neurodegenerative diseases (Chen et al., 2001).
Metabolism of Heterocyclic Amines : Another study focused on the metabolism and the formation of macromolecular adducts by heterocyclic amines at low doses in humans and rodents. This research could be relevant when considering the metabolic pathways and potential toxicological profiles of structurally complex compounds such as the one (Turteltaub et al., 1999).
Biomonitoring of Amine Metabolites : The development of methods to monitor the metabolites of heterocyclic aromatic amines in human urine highlights the importance of detecting and understanding the metabolism of compounds with potential biological effects. This approach could offer insights into how similar compounds are processed and their potential impacts on human health (Stillwell et al., 1999).
Mechanism of Action
Target of action
Compounds with an imidazole ring, such as this one, are often involved in interactions with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds can act as agonists (activators) or antagonists (inhibitors) of their targets, leading to an increase or decrease in the activity of these targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the overall functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For example, the presence of certain functional groups can affect how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more effective or stable under specific pH conditions .
Safety and Hazards
Properties
IUPAC Name |
6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-8-7-19-9-10(17(4)13(21)15-11(9)20)14-12(19)18(8)6-5-16(2)3/h7H,5-6H2,1-4H3,(H,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNQNICPJUXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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